molecular formula C14H27BrO B13487170 1-(Bromomethyl)-1-(octyloxy)cyclopentane

1-(Bromomethyl)-1-(octyloxy)cyclopentane

Cat. No.: B13487170
M. Wt: 291.27 g/mol
InChI Key: PYMWGJTUPHCDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-1-(octyloxy)cyclopentane is a useful research compound. Its molecular formula is C14H27BrO and its molecular weight is 291.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-1-octoxycyclopentane

InChI

InChI=1S/C14H27BrO/c1-2-3-4-5-6-9-12-16-14(13-15)10-7-8-11-14/h2-13H2,1H3

InChI Key

PYMWGJTUPHCDCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1(CCCC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(octyloxy)cyclopentane is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

  • Molecular Formula : C13H21BrO
  • Molecular Weight : 273.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1341769-26-3

The compound features a bromomethyl group and an octyloxy chain attached to a cyclopentane ring, which contributes to its chemical reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of cyclopentane have been shown to inhibit the growth of various bacterial strains. The bromomethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar functional groups have been investigated for their ability to induce apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways or the generation of reactive oxygen species (ROS), leading to cell death.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors, altering their activity. This interaction could potentially inhibit tumor growth or microbial proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of kinase activity

Case Study: Antimicrobial Testing

In a study examining the antimicrobial properties of similar compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential as a lead compound for antibiotic development.

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of structurally related compounds. The study utilized various cancer cell lines and assessed cell viability post-treatment with different concentrations of the compound. Results demonstrated that higher concentrations led to a marked decrease in cell viability, indicating potential therapeutic effects against specific cancers.

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